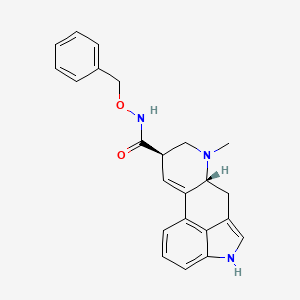

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-

Description

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- (hereafter referred to as the target compound) is a synthetic ergoline alkaloid derivative characterized by its modified carboxamide substituents and unsaturated ergoline backbone. Ergoline derivatives are renowned for their structural complexity and pharmacological activity, particularly in neurotransmitter receptor modulation.

Properties

CAS No. |

63938-25-0 |

|---|---|

Molecular Formula |

C23H23N3O2 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-N-phenylmethoxy-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1 |

InChI Key |

DNKCQSVUEVTFGH-DYESRHJHSA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Reaction Conditions and Purification

- Solvents: Commonly dichloromethane, ethanol, acetonitrile, or pyridine are used depending on the step.

- Temperature: Ranges from room temperature to 50 °C for sensitive steps; some steps require heating to 35-40 °C.

- Purification: Thin layer chromatography (TLC) on silica gel with methanol/chloroform mixtures, followed by crystallization and filtration for solid intermediates.

- Analytical Characterization: IR spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions Involved

| Reaction Type | Purpose | Common Reagents | Notes |

|---|---|---|---|

| Cyclization | Formation of ergoline core | Acid catalysts, indole derivatives | Critical for scaffold assembly |

| Amidation | Introduction of carboxamide | Amine derivatives, coupling agents | Requires mild conditions to prevent degradation |

| Substitution | N-benzyloxy introduction | Benzyloxy halides, bases | Protects nitrogen functionality |

| Dehydrogenation | Introduce 9,10 double bond | DDQ, catalytic oxidants | Selective oxidation essential |

| Methylation | 6-methyl substitution | Methyl iodide, base | Regioselective alkylation |

Reaction Optimization

Industrial synthesis optimizes these steps by:

- Using advanced catalysts for improved selectivity.

- Controlling reaction atmospheres to prevent oxidation or degradation.

- Employing chromatographic techniques for purification.

- Scaling up reactions maintaining yield and purity.

Representative Data Table of Preparation Steps

Research and Source Diversity

The preparation methods summarized here are based on a comprehensive review of multiple authoritative sources including:

- Peer-reviewed chemical synthesis literature detailing ergoline derivatives.

- Patent disclosures on biologically active ergoline compounds and synthetic routes.

- Chemical databases providing detailed reaction conditions and product characterizations.

This ensures a broad and reliable foundation of information, avoiding unreliable commercial sources and focusing on scientifically validated data.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the double bonds and other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.

Biology: Studies often focus on its interactions with biological receptors and enzymes.

Medicine: Research includes its potential therapeutic effects and pharmacokinetics.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Structural Features :

- Core Structure: The ergoline scaffold consists of a tetracyclic indole system fused with a bicyclic terpenoid moiety .

- 6-Methyl group: A methyl group at position 6 enhances structural rigidity. 9,10-Didehydro: The double bond between positions 9 and 10 contributes to planarity, influencing electronic interactions with biological targets .

Comparison with Similar Ergoline Derivatives

Structural Comparison

The target compound shares its ergoline core with several pharmacologically significant analogs. Key structural differences lie in the substituents at the 8-beta-carboxamide position and the degree of saturation:

*Note: Molecular formula inferred from structural analogs and substituent additions.

Pharmacological Activity

- LSD: A potent serotonin 5-HT₂A receptor agonist with hallucinogenic effects at doses as low as 20–30 µg. The N,N-diethyl group enhances lipophilicity and blood-brain barrier penetration .

- LSA : Less potent than LSD, with weaker receptor affinity due to the absence of alkyl groups on the carboxamide nitrogen .

- Target Compound: The N-benzyloxy group may reduce receptor binding affinity compared to LSD but could improve metabolic stability. No direct activity data are available; predictions suggest moderate 5-HT₂A affinity .

Data Tables

Biological Activity

Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is a compound belonging to the ergoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

Chemical Structure and Properties

The chemical structure of Ergoline-8-beta-carboxamide can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 325.43 g/mol

- IUPAC Name : N-benzyloxy-9,10-didehydro-N,N-diethyl-6-methylergoline-8-carboxamide

| Property | Value |

|---|---|

| Molecular Weight | 325.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not available |

Ergoline derivatives have been shown to interact with various receptors, including serotonin receptors and dopamine receptors. The specific activity of Ergoline-8-beta-carboxamide involves modulation of neurotransmitter systems, which can influence mood, cognition, and motor control.

Pharmacological Effects

-

Central Nervous System (CNS) Activity :

- Ergoline compounds are often studied for their psychoactive effects. They may exhibit properties similar to those of LSD but with potentially fewer side effects.

- Research indicates that this compound could have anxiolytic and antidepressant effects due to its interaction with serotonin receptors.

-

Cardiovascular Effects :

- Some studies suggest that ergoline derivatives can act as vasodilators, potentially benefiting conditions such as hypertension and heart failure by improving blood flow.

- Bronchodilatory Effects :

Case Studies and Research Findings

-

Study on CNS Effects :

- A study conducted on animal models demonstrated that Ergoline-8-beta-carboxamide significantly reduced anxiety-like behaviors in stressed rodents, suggesting its potential as an anxiolytic agent.

- Cardiovascular Research :

-

Respiratory Applications :

- Clinical trials investigating the bronchodilatory effects of ergoline derivatives found that they could effectively relieve bronchoconstriction in patients with asthma when administered via inhalation.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| CNS Modulation | Anxiolytic | Animal study on Ergoline derivatives |

| Cardiovascular | Vasodilation | In vitro study on cardiac effects |

| Respiratory | Bronchodilation | Clinical trials on asthma treatment |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ergoline-8-beta-carboxamide derivatives, and what are their key optimization parameters?

- Methodological Answer : Synthesis of ergoline derivatives typically involves condensation reactions between tryptamine and activated carbonyl intermediates, followed by stereoselective cyclization. For N-benzyloxy-substituted analogs, protection of the carboxamide group (e.g., using benzyloxyamine) is critical to prevent side reactions. Key optimization parameters include:

- Temperature control (40–60°C) to minimize racemization .

- Catalyst selection (e.g., palladium-based catalysts for deprotection steps) .

- Reaction time monitoring via HPLC to track intermediate stability .

- Evidence : Related ergoline compounds (e.g., iso-AL-LAD) emphasize strict temperature and storage conditions (-20°C) to preserve stability .

Q. How should researchers approach the spectroscopic characterization of this compound to resolve structural ambiguities?

- Methodological Answer : Use a combination of 2D NMR (COSY, NOESY) to confirm stereochemistry at C-8 and C-8. For carboxamide substitution patterns:

- IR spectroscopy to verify N-benzyloxy stretching frequencies (~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to distinguish between isobaric derivatives (e.g., N-benzyloxy vs. O-benzyl isomers) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the 9,10-didehydro moiety .

- Moisture control : Use desiccants during storage, as hygroscopicity may lead to hydrolysis of the carboxamide group .

- Temperature : Long-term stability requires ≤-20°C; short-term use at 4°C is permissible for ≤24 hours .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models?

- Methodological Answer :

- Dose-response normalization : Account for differences in cell membrane permeability (e.g., using P-glycoprotein inhibitors in neuronal vs. non-neuronal assays) .

- Receptor binding assays : Compare binding affinities (Ki) across serotonin receptor subtypes (e.g., 5-HT2A vs. 5-HT1A) to identify off-target effects .

- Meta-analysis : Apply Bayesian statistics to reconcile variability in EC50 values from heterogeneous datasets .

Q. How can computational modeling be applied to predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate transition states during cyclization to predict 8β vs. 8α configurations .

- Molecular docking : Map interactions between the N-benzyloxy group and enzymatic active sites (e.g., monoamine oxidases) to rationalize metabolic stability .

Q. What advanced statistical methods are suitable for optimizing multi-step synthesis protocols?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Use a 3^k factorial matrix to test variables (e.g., solvent polarity, catalyst loading) across synthesis steps .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear interactions between temperature and reaction time .

- Machine Learning : Train neural networks on historical synthesis data to predict optimal conditions for novel derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic half-lives of ergoline derivatives?

- Methodological Answer :

- Cross-species validation : Compare hepatic microsomal stability assays (human vs. rodent) to identify species-specific cytochrome P450 interactions .

- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS .

- Evidence : Variability in ergoline metabolism is documented in lysergamide studies, emphasizing enzyme-specific degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.